2-(3-methylthiophen-2-yl)ethyl acetate
Overview
Description
2-(3-methylthiophen-2-yl)ethyl acetate is an organic compound that belongs to the class of esters. It is derived from acetic acid and 2-(3-methyl-thiophen-2-yl)-ethanol. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester typically involves the esterification of acetic acid with 2-(3-methyl-thiophen-2-yl)-ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylthiophen-2-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(3-methyl-thiophen-2-yl)-ethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(3-methylthiophen-2-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of acetic acid 2-(3-methyl-thiophen-2-yl)-ethyl ester depends on its specific application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene: A simpler thiophene derivative without the ester group.
2-Acetyl-3-methylthiophene: Contains an acetyl group instead of an ester group.
Amino-thiophen-2-yl-acetic acid: Contains an amino group and an acetic acid moiety.
Uniqueness
2-(3-methylthiophen-2-yl)ethyl acetate is unique due to the presence of both an ester group and a thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)ethyl acetate |
InChI |
InChI=1S/C9H12O2S/c1-7-4-6-12-9(7)3-5-11-8(2)10/h4,6H,3,5H2,1-2H3 |
InChI Key |
UFYYKLMLKQWLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCOC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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